Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl-
Description
"Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl-" is a benzenesulfonamide derivative featuring a benzoyloxyethyl group and a naphthalenyl substituent on the sulfonamide nitrogen. The benzoyloxyethyl group (an ester-linked benzoyl moiety) likely enhances lipophilicity, influencing bioavailability or membrane permeability, while the naphthalenyl group may contribute to π-π stacking interactions in biological targets or materials. Such substitutions are common in drug design, as seen in COX-2 inhibitors () and fluorinated sulfonamides ().
Properties
CAS No. |
61284-82-0 |
|---|---|
Molecular Formula |
C25H21NO4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(naphthalen-1-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C25H21NO4S/c27-25(21-11-3-1-4-12-21)30-19-18-26(31(28,29)22-14-5-2-6-15-22)24-17-9-13-20-10-7-8-16-23(20)24/h1-17H,18-19H2 |
InChI Key |
BBGPFEVJRCPJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate typically involves multiple steps. One common method starts with the preparation of the sulfonamide intermediate. This is achieved by reacting naphthalen-1-amine with benzenesulfonyl chloride under basic conditions to form N-(naphthalen-1-yl)benzenesulfonamide. The next step involves the reaction of this intermediate with ethyl bromoacetate in the presence of a base to yield the final product, 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Based on the search results, the compound "Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl-" is not explicitly mentioned. However, the search results do provide information on related compounds such as benzenesulfonamide compounds and benzene-carboxamide compounds, and their applications, which may be relevant to your query.
Benzenesulfonamide Compounds
General Information: The search results mention novel benzenesulfonamide compounds corresponding to a general formula . These compounds act as inhibitors of TNF⁇-converting enzyme (TACE) .
- TACE Inhibition: These compounds can be used in the treatment of diseases where reducing TNF⁇ production is beneficial .
- Cosmetic Applications: The compounds can also be used in cosmetic compositions .
TACE and TNF⁇
- TACE (TNF⁇-converting enzyme) is also known as ADAM17 . ADAMs (Disintegrin and Metalloproteinase) are a sub-family of zinc metalloendopeptidase enzymes .
- TACE mRNA is present in many tissues, including monocytes, macrophages, T lymphocytes, and keratinocytes .
- TACE cleaves pro-TNF⁇, a 26 kDa membrane protein, to release biologically active soluble TNF⁇, a 17 kDa protein .
- Soluble TNF⁇ can act on sites distant from the synthesis site and is involved in many pro-inflammatory biological processes .
Therapeutic Applications
- Molecules that inhibit TACE can inhibit the secretion of soluble TNF⁇ . These molecules are potential active principles for treating pathologies that involve reducing or inhibiting TNF⁇ production .
- These pathologies include septic shock, haemodynamic shock, malaria, inflammatory bowel diseases (IBDs) such as Crohn's disease and ulcerative colitis, inflammatory bone diseases, mycobacterium infections, meningitis, fibrotic diseases, heart diseases, ischaemic attack, graft rejection, cancer, atherosclerosis, obesity, diseases involving angiogenesis phenomena, autoimmune diseases, osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, chronic juvenile arthritis, multiple sclerosis, HIV, non-insulin-dependent diabetes mellitus, allergic diseases, asthma, chronic obstructive pulmonary disease (COPD), ocular inflammation, inflammatory diseases of the skin, psoriasis, atopic dermatitis, and psoriatic arthritis .
- These molecules are also potential active principles for treating neurological pathologies of an inflammatory nature, where reducing TNF⁇ production would be beneficial .
Mechanism of Action
The mechanism of action of 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could affect various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Comparative Insights
Lipophilicity and Solubility :
The target compound’s benzoyloxyethyl group likely increases lipophilicity compared to the methoxyphenyl group in ’s compound, which may improve membrane permeability but reduce aqueous solubility. In contrast, perfluorinated benzenesulfonamides () exhibit extreme hydrophobicity and environmental persistence due to fluorine substituents.Biological Activity :
Compounds with triazole pharmacophores () demonstrate targeted COX-2 inhibition, suggesting that the target compound’s benzoyloxyethyl group could be optimized for similar selectivity. The indole-containing sulfonamide () highlights how aromatic heterocycles (e.g., indole vs. naphthalenyl) direct biological activity toward specific receptors.- Stereochemical and Stability Considerations: ’s compound has 99% stereochemical purity, emphasizing the role of chirality in pharmacological efficacy.
Research Findings and Implications
- Pharmacophore Design: The triazole and benzoxazinone groups () demonstrate how strategic substituent selection can optimize target engagement. The target compound’s benzoyloxyethyl group may offer a balance between flexibility and lipophilicity for untested applications.
- Synthetic Challenges : Fluorinated and brominated analogs () require specialized synthesis protocols, whereas the target compound’s ester-linked group may simplify derivatization.
- Environmental and Safety Profiles : Perfluorinated sulfonamides () raise environmental concerns due to persistence, whereas the target compound’s ester group could allow biodegradability via hydrolysis.
Biological Activity
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C21H19NO4S
- Molecular Weight: 373.45 g/mol
- CAS Number: Not specified in the search results.
The compound features a naphthalene moiety, which is known for its aromatic properties, and a sulfonamide group that often contributes to biological activity.
Benzenesulfonamide derivatives are known to exhibit various biological activities, primarily through their interaction with enzymes and receptors. The specific mechanisms for N-[2-(benzoyloxy)ethyl]-N-naphthalenyl- include:
- Inhibition of Enzymatic Activity: Similar compounds have shown inhibitory effects on specific enzymes like acid ceramidase, which is crucial for sphingolipid metabolism. For instance, related compounds have demonstrated IC50 values indicating potent inhibition (e.g., 340 nM) .
- Receptor Modulation: Some benzenesulfonamide derivatives act as modulators of neurotransmitter transporters, which can influence various neurological pathways.
Pharmacological Effects
Research indicates that benzenesulfonamide derivatives can exhibit:
- Anticancer Activity: Compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties: These compounds may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Data Table: Biological Activity Summary
Case Study 1: Inhibition of Acid Ceramidase
A high-throughput screening campaign identified N-[2-(benzoyloxy)ethyl]-N-naphthalenyl- as a potent inhibitor of acid ceramidase. This compound's mechanism involves covalent binding to the enzyme, leading to substantial increases in potency when tested in cellular assays. However, stability studies indicated that degradation products were biologically inactive, highlighting the need for careful evaluation in drug discovery processes .
Case Study 2: Anticancer Properties
In vitro studies on structurally related compounds demonstrated significant anticancer activity against various cancer cell lines. For example, one study reported an IC50 value of 1.3 nM against neuroblastoma cells, indicating strong cytotoxic effects. The mechanism involved downregulation of critical signaling pathways associated with tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
